Verified Structural Identity and Batch-Specific Purity Against Common Scaffold Variants
The target compound's identity is confirmed by its unique IUPAC name and InChIKey (GTLMSXUBBORCFD-UHFFFAOYSA-N), as registered in PubChem [1]. Vendors such as Bidepharm supply this compound at a standard purity of 95%, validated by HPLC, NMR, and GC batch reports , while CymitQuimica offers it at 98% purity . This level of analytical verification is critical to differentiate it from the unsubstituted parent scaffold 3,4-dihydro-2H-benzo[b][1,4]thiazine, which is a more common, lower-cost intermediate often supplied without the same rigorous analytical documentation for the specific 4-substituted regioisomer.
| Evidence Dimension | Vendor-reported purity with batch-specific analytical verification |
|---|---|
| Target Compound Data | 95% (HPLC, NMR, GC verified) [Bidepharm]; 98% [CymitQuimica] |
| Comparator Or Baseline | 3,4-Dihydro-2H-benzo[b][1,4]thiazine (unsubstituted parent): Typically >95%, but analytical data specific to N4-substituted impurities is not guaranteed. |
| Quantified Difference | 1-3% purity difference, but the critical difference is the availability of batch-specific QC documentation for the precise regioisomer. |
| Conditions | Commercial procurement from research chemical suppliers. |
Why This Matters
For reproducible biological assays, knowing the exact identity and purity of the specific 4-substituted regioisomer is essential, as the parent scaffold alone is inert for the intended pharmacological profile.
- [1] PubChem. Compound Summary for CID 8001222: 4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile. NCBI. View Source
